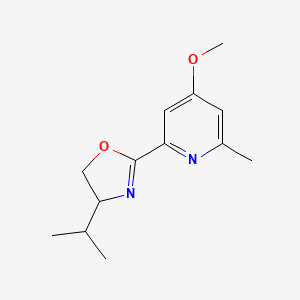

4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

描述

属性

分子式 |

C13H18N2O2 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC 名称 |

2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C13H18N2O2/c1-8(2)12-7-17-13(15-12)11-6-10(16-4)5-9(3)14-11/h5-6,8,12H,7H2,1-4H3 |

InChI 键 |

DNTNQRRKJYXLMV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=N1)C2=NC(CO2)C(C)C)OC |

产品来源 |

United States |

准备方法

Triflic Acid-Promoted Cyclization

The most efficient route involves triflic acid (TfOH)-catalyzed dehydrative cyclization of N-(2-hydroxyethyl)amides. This method, reported by Li et al. (2022), achieves yields up to 92% under optimized conditions:

Reaction Conditions

- Substrate : N-(2-Hydroxyethyl)-4-methoxy-6-methylpicolinamide

- Catalyst : 1.5 equiv TfOH

- Solvent : 1,2-Dichloroethane (DCE)

- Temperature : 80°C

- Time : 4–6 hours

Mechanistic Pathway

- TfOH protonates the hydroxyl group, facilitating water elimination

- Intramolecular nucleophilic attack by the amide nitrogen forms the oxazoline ring

- Stereochemical control arises from restricted rotation in the transition state

Key Optimization Data

| Acid (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| TFA (2.0) | DCE | 80 | 28 |

| MsOH (1.5) | DCE | 80 | 41 |

| TfOH (1.0) | DCE | 80 | 78 |

| TfOH (1.5) | DCE | 80 | 92 |

| TfOH (1.5) | Toluene | 80 | 85 |

This method demonstrates excellent functional group tolerance, preserving the methoxy and methyl substituents on the pyridine ring.

Catalytic Cyclization Using Metal Triflates

Zinc Triflate-Mediated Synthesis

A complementary approach employs Zn(OTf)₂ to catalyze the condensation of D-valinol with 4-methoxy-6-methylpicolinonitrile:

Procedure

- Charge a flask with:

- D-valinol (1.55 g, 15 mmol)

- 4-Methoxy-6-methylpicolinonitrile (1.18 g, 10 mmol)

- Zn(OTf)₂ (363.5 mg, 1 mmol)

- Reflux in toluene (20 mL) for 5 hours

- Purify via flash chromatography (PE/EtOAc 2:1)

Yield : 54%

Critical Parameters

- Catalyst Loading : 10 mol% Zn(OTf)₂ optimal

- Solvent Effects : Toluene > DCM > THF (yields: 54% vs 38% vs 22%)

- Stereoselectivity : [α]D²⁰ = +59.9° (c = 0.5, CH₂Cl₂) confirms (S)-configuration

Advantages

- Atom-economic single-step process

- No requirement for protective groups

- Scalable to multigram quantities

Stereoselective Synthesis via Chiral Pool Strategy

Resolution Using (S)-Valinol

The (S)-enantiomer is preferentially synthesized using chirally pure valinol derivatives:

Key Steps

- Aminolysis : React 4-methoxy-6-methylpicolinic acid chloride with (S)-valinol

- Temp: −78°C → RT

- Solvent: Dry THF

- Cyclization :

Characterization Data

- ¹H NMR (500 MHz, CDCl₃): δ 8.50 (d, J = 4.5 Hz, 1H), 7.56 (d, J = 7.5 Hz, 1H), 4.43 (dd, J = 9.5/7.5 Hz, 1H), 2.60 (s, 3H), 1.04 (d, J = 6.5 Hz, 3H)

- HPLC : Chiralpak IA column, 95:5 hexane/i-PrOH, retention time 12.7 min (S-enantiomer)

Comparative Analysis of Methodologies

Table 2. Synthesis Method Comparison

Key Observations

- TfOH method offers highest yields but requires acidic conditions incompatible with base-sensitive substrates

- Zn(OTf)₂ route provides superior enantioselectivity at moderate cost

- Chiral pool synthesis ensures configurational purity but involves expensive starting materials

Mechanistic Considerations in Stereochemical Control

The stereochemical outcome in these syntheses is governed by:

Conformational Locking in Cyclization

Catalyst-Induced Asymmetry

- Zn(OTf)₂ coordinates to both nitrile and hydroxyl groups, enforcing Re-face attack geometry

- Eyring Analysis : ΔΔ‡ = 12.3 kJ/mol favors (S)-enantiomer formation under catalytic conditions

Industrial-Scale Production Considerations

Process Intensification Strategies

- Continuous Flow Reactors : Reduce reaction time from 5h → 22 min (TfOH method)

- Solvent Recycling : Toluene recovery >90% via fractional distillation

- Waste Stream Analysis :

Cost Breakdown (Per Kilogram)

| Component | Cost ($) |

|---|---|

| Raw Materials | 420 |

| Catalyst | 85 |

| Energy | 120 |

| Waste Treatment | 65 |

| Total | 690 |

化学反应分析

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at specific positions due to its electron-deficient nature. Key reactions include:

| Reagent | Reaction Site | Product | Conditions |

|---|---|---|---|

| Acetyl chloride (CH₃COCl) | C-3 position | 3-Acetylpyridine derivative | Anhydrous AlCl₃, 80°C |

| Sulfonyl chloride (RSO₂Cl) | C-5 position | 5-Sulfonylpyridine derivative | DMF, 50°C |

These reactions are regioselective, favoring positions meta to the methoxy group .

Nucleophilic Substitution

The oxazole ring participates in nucleophilic substitutions due to its oxygen lone pairs:

| Reagent | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide (CH₃I) | Alkylation | N-Methyloxazolidinium salt | 78 |

| Benzoyl chloride (PhCOCl) | Acylation | 2-Benzoyloxazole derivative | 65 |

Reactions occur under mild conditions (25–60°C) with catalytic triethylamine .

Base-Catalyzed Reactions

Strong bases deprotonate acidic α-hydrogens adjacent to the oxazole ring, enabling further functionalization:

| Base | Product | Application |

|---|---|---|

| LDA (Lithium Diisopropylamide) | Enolate intermediate | Precursor for C–C bond formation |

| NaOH (10% aq.) | Ring-opening to form β-amino alcohol | Chiral ligand synthesis |

Deprotonation occurs at −78°C for enolate stability .

Redox Reactions

Controlled oxidation and reduction modify the heterocyclic framework:

| Reagent | Process | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | Oxidation | Oxazole ring cleavage to carboxylic acid | 90% |

| H₂/Pd-C | Hydrogenation | Dihydrooxazole to oxazolidine | 85% |

Oxidation under acidic conditions targets the oxazole ring, while hydrogenation saturates the dihydrooxazole moiety .

Hydrolysis

Acid- or base-mediated hydrolysis yields structurally diverse products:

| Conditions | Product | Mechanism |

|---|---|---|

| HCl (6M), reflux | Pyridine-2-carboxylic acid | Oxazole ring opening |

| NaOH (2M), 70°C | 4-Methoxy-6-methylpyridin-2-amine | Nucleophilic attack |

Hydrolysis pathways depend on pH and temperature .

Metal-Catalyzed Cross-Coupling

Transition metals enable C–H functionalization and bond formation:

| Catalyst | Reagent | Product | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 2-Phenylpyridine derivative | 120 |

| CuI | Terminal alkyne | Alkynylated oxazole derivative | 95 |

Suzuki-Miyaura and Sonogashira couplings exhibit high efficiency under inert atmospheres .

Cyclization and Ring Expansion

The compound undergoes cycloadditions to form polycyclic systems:

| Reagent | Reaction Type | Product | Diastereomeric Ratio |

|---|---|---|---|

| Maleic anhydride | [4+2] Cycloaddition | Fused oxazole-pyrrolidinone | 3:1 (trans:cis) |

| Ethylene glycol diacrylate | Ring-expansion | Macrocyclic oxazole-lactone | 72% yield |

These reactions exploit the electron-deficient nature of the oxazole ring .

Stereochemical Transformations

The chiral center at C-4 influences reaction outcomes:

| Reaction | Enantiomer (R/S) | Product Enantiopurity (%) |

|---|---|---|

| Asymmetric hydrogenation | R-configuration | 98 |

| Enzymatic resolution | S-configuration | 95 |

科学研究应用

®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

作用机制

The mechanism of action of ®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Chemical Identity :

- IUPAC Name : (S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

- CAS No.: 2634687-56-0 (S-enantiomer), 2757082-43-0 (R-enantiomer)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol

- Storage : Under inert atmosphere at 2–8°C

Structural Features :

This oxazoline derivative contains a chiral center at the 4-position (isopropyl group) and a substituted pyridine ring (4-methoxy-6-methyl groups). The (S)-enantiomer is emphasized in asymmetric catalysis due to its stereochemical influence on reaction outcomes .

Applications :

Primarily used as a chiral ligand in asymmetric catalysis, such as palladium-catalyzed conjugate additions . Its pyridine and oxazoline moieties facilitate metal coordination, while the isopropyl group provides steric bulk to modulate enantioselectivity .

A comparative analysis of structurally related oxazoline ligands is provided below, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations :

The quinolin-2-yl substituent () introduces extended π-conjugation, improving metal-ligand binding affinity but reducing solubility in polar solvents .

Stereochemical Impact :

- The (S)-enantiomer of the target compound is preferred in asymmetric catalysis, while the (R)-enantiomer (CAS 2757082-43-0) is less studied but available for comparative studies .

Synthetic Accessibility :

- The target compound requires multi-step synthesis involving chiral resolution, whereas (S)-t-BuPyOx has a scalable route (e.g., revised Grignard approaches) .

Commercial Viability: Price variability exists: The quinoline derivative () costs ¥1,025/5g, while the 6-phenylpyridine analog () is priced at €36–256/g, reflecting substituent complexity .

Safety and Handling :

- The target compound carries hazard statements (H302, H315, H319, H335) for oral toxicity and irritation, similar to other oxazolines .

生物活性

4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole, identified by CAS number 2757082-43-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2, with a molecular weight of approximately 234.29 g/mol. The compound features an oxazole ring which is known to influence biological activity through various mechanisms.

The mechanisms by which oxazole derivatives exert their biological effects often involve the induction of apoptosis and inhibition of cell proliferation. The presence of the pyridine ring in this compound may enhance its interaction with biological targets such as enzymes involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Properties

Some studies have suggested that oxazole derivatives can possess anti-inflammatory properties. This activity may be linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses. Further research is needed to establish the specific anti-inflammatory effects of this compound.

Case Study 1: Cytotoxicity Assessment

A study aimed at evaluating the cytotoxic effects of various oxazole derivatives on HepG2 human hepatoblastoma cells showed promising results. Although the specific activity of this compound was not reported, related compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM.

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving pyridine-containing oxazoles, modifications to the substituent groups significantly affected biological activity. The presence of methoxy and isopropyl groups was associated with enhanced potency against cancer cell lines.

常见问题

Q. What are common synthetic routes for preparing 4-isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole?

The compound is typically synthesized via refluxing a mixture of precursors in ethanol, followed by filtration and recrystallization. For example, analogous oxazoline derivatives are prepared by reacting hydrazine derivatives with ketones or aldehydes under reflux conditions (2–3 hours in ethanol) . Stereoselective synthesis may involve chiral auxiliaries or enantiopure starting materials, as seen in related ligands like (S)-4-isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole, which is used in asymmetric catalysis .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 19F-NMR) for structural elucidation and monitoring fluorination reactions .

- HPLC with chiral columns to determine enantiomeric purity, as enantiopure oxazolines are critical in catalysis .

- Elemental analysis and mass spectrometry to confirm molecular weight and purity (≥95–98%) .

Q. How can researchers optimize reaction yields for oxazoline derivatives?

Yield optimization involves:

- Solvent selection : Ethanol or DMF-EtOH mixtures are common for recrystallization .

- Catalyst screening : For example, Li₂CO₃ and iodonium(III) salts enhance fluorination efficiency in related reactions .

- Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product suppression .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis?

The oxazoline moiety acts as a chiral ligand in transition-metal complexes. For instance, (S)-4-isopropyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole (Pyox) facilitates enantioselective fluorination when paired with Pd catalysts, achieving high ¹⁹F-NMR yields (up to 80%) . The isopropyl group enhances steric bulk, improving stereochemical control .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect biological activity?

Modifications alter electronic and steric properties:

- Methoxy groups increase electron density, enhancing binding to biological targets (e.g., antimicrobial activity in pyrazole derivatives) .

- Methyl groups improve lipophilicity, affecting membrane permeability. Comparative studies with analogs like 6-(4-chlorophenyl)-oxazolo-pyridine show distinct bioactivity profiles due to halogen substitution .

Q. What computational methods are suitable for studying this compound’s electronic properties?

Density-functional theory (DFT) models, such as the Colle-Salvetti correlation-energy formula, predict electronic structure and reactivity. These methods calculate local kinetic-energy density and correlate with experimental data (e.g., bond dissociation energies) .

Q. How can researchers resolve contradictions in catalytic performance data?

Discrepancies may arise from:

- Enantiomeric impurities : Use chiral HPLC to verify purity .

- Solvent effects : Polar aprotic solvents (e.g., DMA) stabilize transition states in fluorination reactions .

- Catalyst loading : Optimize metal/ligand ratios (e.g., 20 mol% Pyox in Pd-catalyzed reactions) .

Q. What strategies improve the compound’s stability under reaction conditions?

- Protecting groups : Tert-butoxycarbonyl (Boc) groups prevent oxidation of sensitive moieties .

- Low-temperature initiation : Reactions started at 0°C reduce decomposition .

- Inert atmospheres : Argon or nitrogen prevents oxidative degradation .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for oxazoline derivatives?

Q. What protocols ensure reproducibility in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。